Diisopropylphosphorylthiocholine iodide
Description
Diisopropylphosphorylthiocholine iodide is an organophosphorus compound with significant anticholinesterase activity. Its structure comprises a phosphorylated thiocholine moiety, where the thiocholine group is esterified with an isopropyl methylphosphonothiolate group. Below are its key identifiers:
- IUPAC Name: Phosphonothioic acid, methyl-, O-isopropyl ester, S-ester with (2-mercaptoethyl)trimethylammonium iodide .
- Synonyms: Includes S-(2-Dimethylaminoethyl) isopropyl methylphosphonothiolate methyl iodide, O-Isopropyl S-2-trimethylammonium methylphosphonothiolate iodide, and others listed in .
- O-isopropyl methylphosphonothiolate (C₄H₁₀O₂PS)
- (2-Mercaptoethyl)trimethylammonium iodide (C₅H₁₃INS)
Properties
CAS No. |
2641-06-7 |
|---|---|
Molecular Formula |
C11H27INO3PS |
Molecular Weight |
411.28 g/mol |
IUPAC Name |
2-di(propan-2-yloxy)phosphorylsulfanylethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H27NO3PS.HI/c1-10(2)14-16(13,15-11(3)4)17-9-8-12(5,6)7;/h10-11H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
HBZREFMVMBMARG-UHFFFAOYSA-M |
SMILES |
CC(C)OP(=O)(OC(C)C)SCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SCC[N+](C)(C)C.[I-] |
Synonyms |
diisopropylphosphorylthiocholine iodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Diisopropylphosphorylthiocholine iodide belongs to a class of organophosphorus cholinesterase inhibitors. Below is a comparison with structurally related compounds:
Table 1: Key Properties of this compound and Analogues
Mechanistic and Toxicity Differences
- This compound : Acts as an irreversible acetylcholinesterase inhibitor due to its phosphorylating thiocholine group, which binds to the enzyme’s active site. Its quaternary ammonium moiety enhances solubility and cellular uptake .
- Diethylphosphoramidic dichloride : A reactive intermediate in organic synthesis, lacking anticholinesterase activity. Its dichloride groups make it highly electrophilic, suitable for forming phosphoramidate linkages .
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